molecular formula C10H9BrN4O2 B3046913 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1325304-98-0

2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Cat. No.: B3046913
CAS No.: 1325304-98-0
M. Wt: 297.11
InChI Key: SWKHKZLAEGHQGP-UHFFFAOYSA-N
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Description

2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a chemical compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the oxadiazole ring, which is further connected to an acetohydrazide moiety. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the condensation of substituted aromatic aldehydes with hydrazides. One common method involves the reaction of 3-bromobenzohydrazide with acetic anhydride in the presence of a catalyst to form the desired oxadiazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete cyclization and formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the bromophenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
  • 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
  • 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Uniqueness

2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c11-7-3-1-2-6(4-7)10-15-14-9(17-10)5-8(16)13-12/h1-4H,5,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKHKZLAEGHQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501180359
Record name 1,3,4-Oxadiazole-2-acetic acid, 5-(3-bromophenyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325304-98-0
Record name 1,3,4-Oxadiazole-2-acetic acid, 5-(3-bromophenyl)-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325304-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-acetic acid, 5-(3-bromophenyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

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